Bienvenue dans la boutique en ligne BenchChem!

4-(4-Phenoxybenzoyl)isoquinoline

FABP4 binding affinity fluorescence polarization

4-(4-Phenoxybenzoyl)isoquinoline (CAS 1187165-82-7) is the para-substituted regioisomer essential for FABP4 studies. With a confirmed Ki of 7 nM and minimal CYP3A4 inhibition (IC50 >50 µM), it ensures reproducible target engagement in metabolic and inflammation assays. Substituting positional isomers or scaffold analogs introduces unqualified variability. Procure this high-purity (≥97%) isoquinoline derivative to maintain SAR fidelity and experimental reproducibility.

Molecular Formula C22H15NO2
Molecular Weight 325.4 g/mol
CAS No. 1187165-82-7
Cat. No. B1392201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenoxybenzoyl)isoquinoline
CAS1187165-82-7
Molecular FormulaC22H15NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CN=CC4=CC=CC=C43
InChIInChI=1S/C22H15NO2/c24-22(21-15-23-14-17-6-4-5-9-20(17)21)16-10-12-19(13-11-16)25-18-7-2-1-3-8-18/h1-15H
InChIKeyURKGCNMYMMFQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenoxybenzoyl)isoquinoline CAS 1187165-82-7: Chemical Identity and FABP4 Inhibitor Classification


4-(4-Phenoxybenzoyl)isoquinoline (CAS 1187165-82-7), also known as isoquinolin-4-yl-(4-phenoxyphenyl)methanone, is a synthetic isoquinoline derivative characterized by a phenoxybenzoyl moiety attached at the 4-position of the isoquinoline core . The compound possesses a molecular formula of C22H15NO2 and a molecular weight of approximately 325.36–325.4 g/mol . This compound has been identified as a ligand of fatty acid-binding protein 4 (FABP4), also known as adipocyte FABP or aP2, a protein predominantly expressed in macrophages and adipose tissue that regulates fatty acid storage, lipolysis, and inflammation [1][2].

4-(4-Phenoxybenzoyl)isoquinoline Procurement Risk: Why Isoquinoline FABP4 Inhibitors Are Not Interchangeable


FABP4 inhibitors exhibit pronounced structure-activity relationship (SAR) sensitivity wherein minor structural modifications produce substantial differences in target binding affinity and functional activity [1][2]. Within the isoquinoline chemotype specifically, the position and nature of the substituent on the benzoyl moiety critically determines FABP4 binding potency [3]. Consequently, substituting 4-(4-phenoxybenzoyl)isoquinoline with a positional isomer (e.g., 3-phenoxybenzoyl analog), a core-modified analog (e.g., quinoline scaffold), or a structurally distinct FABP4 inhibitor (e.g., BMS309403) introduces unquantified variability in target engagement that cannot be normalized through concentration adjustment alone. Procurement without verifying the specific substituent pattern—including regiochemistry of the phenoxybenzoyl attachment—may yield a compound with materially different FABP4 binding characteristics, undermining experimental reproducibility in inflammation and metabolic disease models [2][4].

4-(4-Phenoxybenzoyl)isoquinoline CAS 1187165-82-7: Quantitative Comparative Evidence for Procurement Decisions


FABP4 Binding Affinity: Ki and Kd Quantification for 4-(4-Phenoxybenzoyl)isoquinoline vs. Positional Isomer and Reference Inhibitor

4-(4-Phenoxybenzoyl)isoquinoline demonstrates nanomolar binding affinity to human FABP4 with a reported Ki of 7 nM (displacement of Bodipy-labeled fatty acid from recombinant human His6-tagged FABP4 expressed in E. coli after 30 min by TR-FRET assay) [1]. A separate study reports a binding Kd of 10 nM to human FABP4 expressed in E. coli, assessed by fluorescence thermal shift assay [2]. In contrast, the positional isomer 4-(3-phenoxybenzoyl)isoquinoline (CAS 1187171-72-7) lacks equivalent published FABP4 binding data, and the canonical FABP4 inhibitor BMS309403 (CAS 300657-03-8) exhibits a Ki of <2 nM for FABP4 —approximately 3.5-fold more potent but with a distinct biphenyl azole chemotype and different physicochemical profile [3].

FABP4 binding affinity fluorescence polarization

FABP4 Inhibitory Activity: IC50 Quantification and Distinction from CYP450 Off-Target Activity

4-(4-Phenoxybenzoyl)isoquinoline demonstrates FABP4 inhibitory activity with an IC50 of 42 nM in FABP4 inhibition assays [1]. This sub-100 nM IC50 places the compound within the active range for FABP4 ligand tool compounds. Notably, the compound exhibits minimal CYP3A4 inhibition, with a reported IC50 >50,000 nM (>50 μM), indicating a low potential for CYP-mediated drug-drug interaction liabilities in cell-based assays [2]. While direct selectivity profiling against FABP3 and FABP5 for this specific compound has not been reported in publicly accessible data, the CYP3A4 data provides a partial window into off-target activity that distinguishes it from promiscuous isoquinoline derivatives.

FABP4 IC50 enzyme inhibition selectivity

Regiochemical Differentiation: Positional Isomer Distinction and Procurement Verification Necessity

4-(4-Phenoxybenzoyl)isoquinoline (CAS 1187165-82-7) is distinguished from its positional isomer 4-(3-phenoxybenzoyl)isoquinoline (CAS 1187171-72-7) by the substitution pattern on the benzoyl moiety (para- vs. meta-phenoxy attachment) . This regiochemical difference is critical because FABP4 inhibitors exhibit SAR sensitivity to substituent position [1]. The para-substituted 4-phenoxybenzoyl compound has confirmed FABP4 binding data (Ki = 7 nM, IC50 = 42 nM), whereas the meta-substituted 3-phenoxybenzoyl isomer lacks comparable published FABP4 activity data in public repositories as of this analysis. Procurement specifications should verify CAS 1187165-82-7 and the para-substitution pattern to ensure the FABP4-active regioisomer is obtained.

positional isomer regiochemistry structure confirmation

Scaffold Comparison: Isoquinoline vs. Quinoline FABP4 Inhibitor SAR Differentiation

The isoquinoline scaffold of 4-(4-phenoxybenzoyl)isoquinoline distinguishes it from quinoline-based FABP4 inhibitors, which have been systematically evaluated for FABP4/5 dual inhibition [1]. SAR studies on quinoline scaffolds reveal that substituent modifications produce inhibitory activities spanning a broad range, with some quinoline derivatives showing FABP4 inhibition while others preferentially inhibit FABP5 [1]. The isoquinoline core—with nitrogen at position 2 rather than position 1 as in quinolines—presents a distinct heteroaromatic electronic distribution and hydrogen-bonding geometry that may influence FABP4 binding pocket interactions differently. Computational modeling of isoquinoline/isoquinolone scaffolds suggests that the positioning of the nitrogen atom contributes to unique binding modes within the FABP4 fatty acid-binding pocket [2][3].

scaffold comparison SAR FABP4 quinoline

Chemical Tool Comparison: 4-(4-Phenoxybenzoyl)isoquinoline vs. BMS309403 for FABP4 Target Engagement Studies

BMS309403 (CAS 300657-03-8) is the most extensively characterized FABP4 inhibitor, with a Ki <2 nM for FABP4 and established selectivity against FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM) . However, BMS309403 possesses a biphenyl azole chemotype with a molecular weight of 474.55 g/mol [1], whereas 4-(4-phenoxybenzoyl)isoquinoline (MW 325.36 g/mol) is an isoquinoline-based ligand [2]. The isoquinoline scaffold offers distinct physicochemical properties including lower molecular weight (~31% smaller) and a different hydrogen-bonding pharmacophore that may be advantageous for specific assay conditions requiring an isoquinoline-based chemical probe. Additionally, the isoquinoline core is a privileged scaffold in medicinal chemistry with well-established synthetic tractability, enabling further SAR exploration and analog generation [3].

chemical probe FABP4 inhibitor BMS309403 tool compound

Aqueous Solubility Differentiation: Comparative Physicochemical Profiling vs. Isoquinolone Analogs

Aqueous solubility represents a critical parameter for compound handling in biological assays, particularly for cell-based FABP4 functional studies requiring DMSO stock solution preparation and aqueous dilution. Preliminary solubility data for 4-(4-phenoxybenzoyl)isoquinoline has been reported with an aqueous solubility value of 38 (units not specified in source data) . The compound demonstrates pH-dependent solubility characteristics with a reported value of 1 (units not specified) across pH 1–9 . In comparison, structurally related isoquinolone-based FABP4/5 inhibitors frequently require specialized formulation approaches or exhibit limited aqueous solubility that can constrain their utility in certain assay formats [1]. The absence of standardized solubility quantification (e.g., μM or μg/mL) for 4-(4-phenoxybenzoyl)isoquinoline limits direct comparative analysis; however, the availability of preliminary solubility data supports formulation planning for procurement decisions.

aqueous solubility physicochemical properties formulation

4-(4-Phenoxybenzoyl)isoquinoline CAS 1187165-82-7: Validated Research Applications Based on Quantitative Evidence


FABP4 Target Engagement Studies in Inflammation and Metabolic Disease Models

4-(4-Phenoxybenzoyl)isoquinoline is suitable for in vitro FABP4 target engagement studies based on its confirmed nanomolar binding affinity (Ki = 7 nM, Kd = 10 nM) and FABP4 inhibitory activity (IC50 = 42 nM) [1]. This compound can be employed in biochemical and cell-based assays investigating FABP4-mediated fatty acid transport, lipolysis regulation, and inflammatory signaling pathways in macrophages and adipocytes [2][3]. The minimal CYP3A4 inhibition (IC50 >50 μM) reduces the likelihood of off-target metabolic interference in cell-based assay systems, making it appropriate for inflammation and metabolic disease research requiring FABP4 modulation without confounding CYP-mediated effects [4].

Isoquinoline-Based Chemical Probe Development and SAR Expansion

4-(4-Phenoxybenzoyl)isoquinoline serves as an isoquinoline-based chemical probe scaffold for FABP4 ligand development, offering a chemotype distinct from the extensively characterized biphenyl azole class (e.g., BMS309403) . The isoquinoline core provides a privileged scaffold with established synthetic tractability, enabling systematic SAR exploration through modifications at the phenoxybenzoyl moiety and isoquinoline positions [5]. The compound's molecular weight (325.36 g/mol) positions it favorably for further optimization within Lipinski's rule-of-five space, and the presence of both isoquinoline and diaryl ketone moieties offers multiple vectors for chemical diversification in lead optimization programs [6].

Regiochemistry-Controlled FABP4 Ligand Procurement for Reproducible Research

For experimental protocols requiring a regiospecifically defined FABP4 ligand, 4-(4-phenoxybenzoyl)isoquinoline (CAS 1187165-82-7) with para-phenoxybenzoyl substitution provides a verified chemical identity distinct from its meta-substituted positional isomer (CAS 1187171-72-7) . Procurement of the correct regioisomer, verified by CAS number and structural confirmation, ensures experimental reproducibility in FABP4 binding and inhibition studies. This regiospecificity is critical because FABP4 inhibitors exhibit pronounced SAR sensitivity to substituent position and orientation within the binding pocket [7].

Comparative Pharmacology: Isoquinoline vs. Quinoline FABP4 Inhibitor Studies

4-(4-Phenoxybenzoyl)isoquinoline enables comparative pharmacological studies examining scaffold-dependent differences in FABP4 inhibition between isoquinoline and quinoline chemotypes [8]. The isoquinoline scaffold, with nitrogen at position 2, presents a distinct heteroaromatic electronic distribution compared to quinoline-based FABP4 inhibitors (nitrogen at position 1), potentially influencing binding pocket interactions and hydrogen-bonding geometry [9]. Such comparative studies may inform scaffold selection decisions in FABP4 inhibitor discovery programs, particularly when exploring isoquinoline-based alternatives to quinoline-derived lead series [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Phenoxybenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.